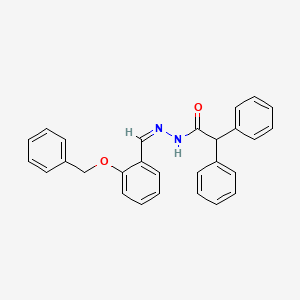
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as CX5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was initially developed as a potential treatment for breast cancer but has since been found to have promising results in other types of cancer as well.
Mécanisme D'action
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide works by binding to the DNA template strand and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. This compound has been shown to selectively induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of ribosomal RNA synthesis, and the activation of the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its selectivity for cancer cells that are dependent on high levels of ribosomal RNA synthesis. This makes it a potentially effective treatment for a variety of cancers. However, its low overall yield and challenging synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. These include exploring its potential as a combination therapy with other cancer treatments, investigating its efficacy in different types of cancer, and developing more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further research is needed to understand the long-term effects of this compound on healthy cells and tissues.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for a variety of cancers. Its selective inhibition of RNA polymerase I and induction of DNA damage make it a potentially effective treatment for cancers that are dependent on high levels of ribosomal RNA synthesis. However, its challenging synthesis method and low overall yield present limitations for its use in lab experiments. Future research should focus on exploring its potential as a combination therapy and developing more efficient synthesis methods to increase its availability for research and clinical use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with cyclohexylamine. The resulting intermediate is then reacted with pivaloyl chloride to yield this compound. The overall yield of this process is relatively low, making it a challenging compound to synthesize.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer. It works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Propriétés
IUPAC Name |
N-cyclohexyl-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h10-13,18H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXWDVWWUZHFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


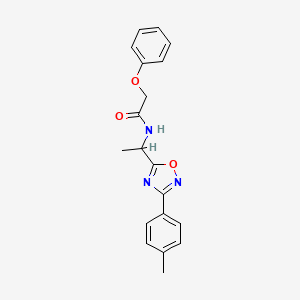
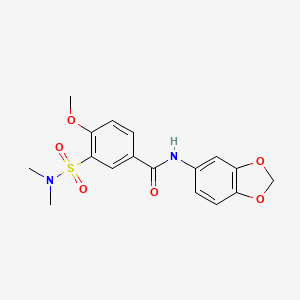
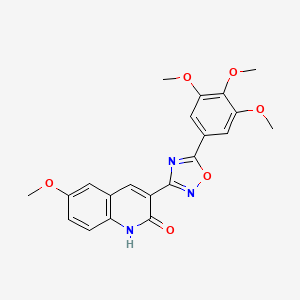
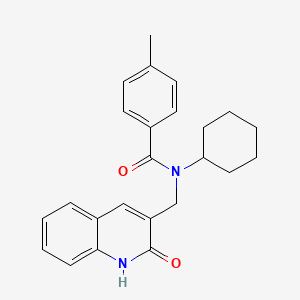


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

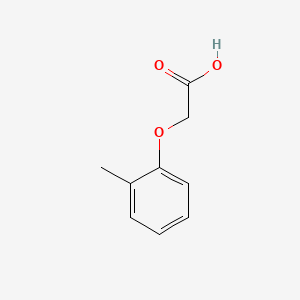

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
